REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].C(NC1C=CC(S([N:21]=[N+:22]=[N-])(=O)=O)=CC=1)(=O)C.C(N(CC)CC)C>C(#N)C>[N+:21](=[C:4]([C:5](=[O:7])[CH3:6])[C:1](=[O:3])[CH3:2])=[N-:22]
|
Name
|
|
Quantity
|
10.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
41.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
17, 1709 (1987) (24.0 g, 100 mmol, 1.0 equiv) was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to rt for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a fitted funnel
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was triturated with 1:1 ether
|
Type
|
CUSTOM
|
Details
|
petroleum ether and the precipitated white solids were removed via filtration
|
Type
|
CUSTOM
|
Details
|
Solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
providing analytically pure S2 as a yellow oil in quantitative yield
|
Name
|
|
Type
|
|
Smiles
|
[N+](=[N-])=C(C(C)=O)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |